Cas no 2680853-62-5 (tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate)

tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamateは、有機合成化学において重要な中間体として利用されるキノリン誘導体です。3位のシアノ基と4位のメチル基を有するキノリン骨格に、tert-ブトキシカルボニル(Boc)保護基が結合した構造を特徴とします。この化合物の主な利点は、Boc基の導入によりアミン部位の保護が可能な点であり、多段階合成における選択的反応性を実現します。また、キノリン核の電子求引性シアノ基は、さらなる官能基変換のための反応点として有用です。高い結晶性を示すため精製が容易で、医薬品中間体や機能性材料の合成において優れた出発原料となります。

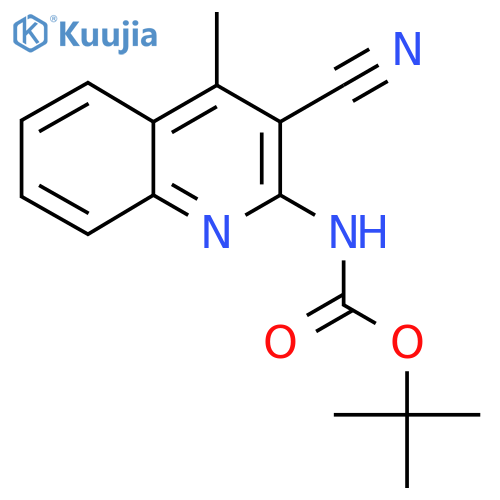

2680853-62-5 structure

商品名:tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate

tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate

- 2680853-62-5

- EN300-28286695

-

- インチ: 1S/C16H17N3O2/c1-10-11-7-5-6-8-13(11)18-14(12(10)9-17)19-15(20)21-16(2,3)4/h5-8H,1-4H3,(H,18,19,20)

- InChIKey: HCSWMGPGYGJYOV-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1=C(C#N)C(C)=C2C=CC=CC2=N1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 283.132076794g/mol

- どういたいしつりょう: 283.132076794g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 435

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 75Ų

tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28286695-0.1g |

tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate |

2680853-62-5 | 0.1g |

$591.0 | 2023-05-25 | ||

| Enamine | EN300-28286695-5.0g |

tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate |

2680853-62-5 | 5g |

$1945.0 | 2023-05-25 | ||

| Enamine | EN300-28286695-2.5g |

tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate |

2680853-62-5 | 2.5g |

$1315.0 | 2023-05-25 | ||

| Enamine | EN300-28286695-0.5g |

tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate |

2680853-62-5 | 0.5g |

$645.0 | 2023-05-25 | ||

| Enamine | EN300-28286695-0.25g |

tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate |

2680853-62-5 | 0.25g |

$617.0 | 2023-05-25 | ||

| Enamine | EN300-28286695-0.05g |

tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate |

2680853-62-5 | 0.05g |

$563.0 | 2023-05-25 | ||

| Enamine | EN300-28286695-10.0g |

tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate |

2680853-62-5 | 10g |

$2884.0 | 2023-05-25 | ||

| Enamine | EN300-28286695-1.0g |

tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate |

2680853-62-5 | 1g |

$671.0 | 2023-05-25 |

tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate 関連文献

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

2680853-62-5 (tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate) 関連製品

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬